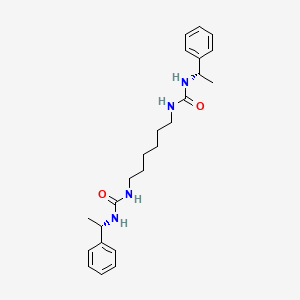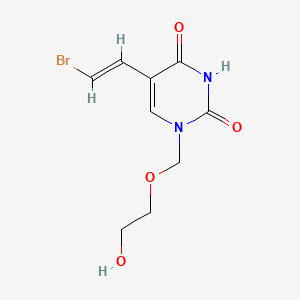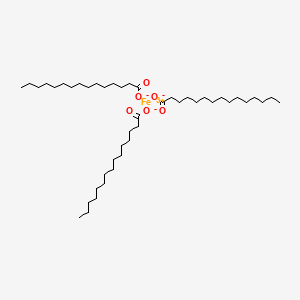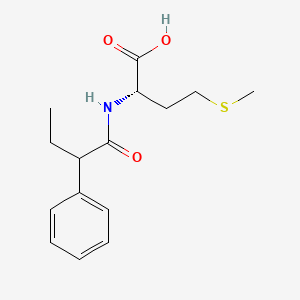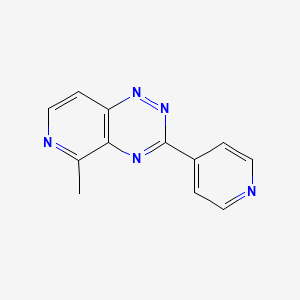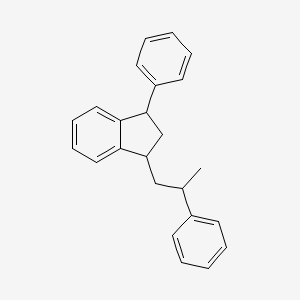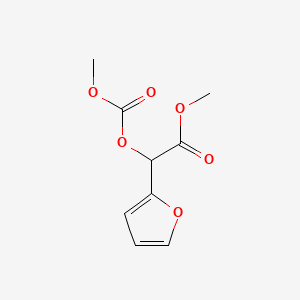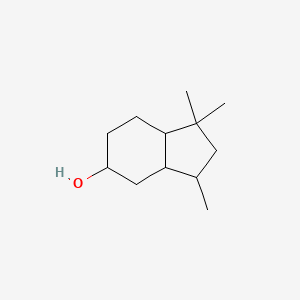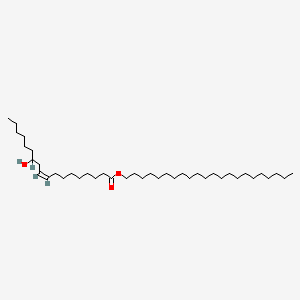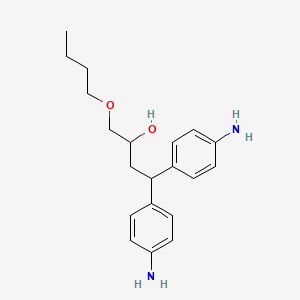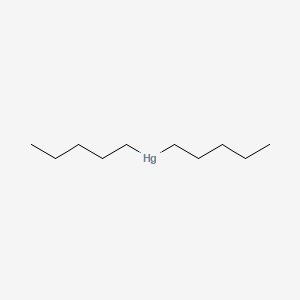
Mercury, dipentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{22}\text{Hg} ) It is a colorless liquid that is highly toxic and has limited applications due to its toxicity
準備方法
Synthetic Routes and Reaction Conditions
Dipentylmercury can be synthesized through the reaction of pentylmagnesium bromide with mercuric chloride. The reaction is typically carried out in an anhydrous ether solution to prevent the decomposition of the Grignard reagent. The reaction can be represented as follows: [ 2 \text{C}5\text{H}{11}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}5\text{H}{11})_2\text{Hg} + 2 \text{MgBrCl} ]
Industrial Production Methods
Industrial production of dipentylmercury is not common due to its toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent safety measures to handle the toxic nature of the compound.
化学反応の分析
Types of Reactions
Dipentylmercury undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and pentane.
Reduction: It can be reduced to elemental mercury and pentane.
Substitution: It can undergo substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercuric oxide and pentane.
Reduction: Elemental mercury and pentane.
Substitution: Various alkyl or aryl mercury compounds depending on the substituent used.
科学的研究の応用
Dipentylmercury has limited scientific research applications due to its high toxicity. it can be used in:
Chemistry: As a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Limited use in biological studies due to its toxicity.
Medicine: Not commonly used due to health risks.
Industry: Occasionally used in the production of other organomercury compounds.
作用機序
The mechanism by which dipentylmercury exerts its effects involves the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress and damage to cellular components, leading to cell death.
類似化合物との比較
Similar Compounds
Dimethylmercury: Highly toxic and used in similar applications.
Diethylmercury: Similar in structure but with ethyl groups instead of pentyl groups.
Diphenylmercury: Contains phenyl groups and is used in organic synthesis.
Uniqueness
Dipentylmercury is unique due to its specific alkyl groups, which can influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, dipentylmercury has longer alkyl chains, which can affect its physical properties and interactions with other molecules.
特性
CAS番号 |
10217-67-1 |
|---|---|
分子式 |
C10H22Hg |
分子量 |
342.87 g/mol |
IUPAC名 |
dipentylmercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-3-5-4-2;/h2*1,3-5H2,2H3; |
InChIキー |
AJRYLFCLIGRWMN-UHFFFAOYSA-N |
正規SMILES |
CCCCC[Hg]CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



